molecular formula C13H15NO6S B3035995 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338794-21-1

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B3035995
CAS No.: 338794-21-1
M. Wt: 313.33 g/mol
InChI Key: UWLKEEALAJAHKK-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a complex organic compound characterized by the presence of a thiazinane ring and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the use of 3,4-dimethoxybenzyl alcohol as a starting material. The alcohol undergoes a series of reactions, including protection, oxidation, and cyclization, to form the final product. One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as DDQ, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: DDQ in an inert atmosphere.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield alcohol derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(17,18)8-13(14)16/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKEEALAJAHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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